3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

Physicochemical Properties LogP Purity Comparison

SAR studies of monoamine transporters demand isomerically precise probes-the 2-methoxy ortho-effect in this tropane thioether uniquely influences SERT/DAT/NET binding versus the 4-methoxy analog, making it an essential comparator for transporter topology mapping. Also serves as a diversification hub via electrophilic aromatic substitution or C-H activation for focused library synthesis. 95% purity.

Molecular Formula C14H19NOS
Molecular Weight 249.37 g/mol
Cat. No. B13259990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane
Molecular FormulaC14H19NOS
Molecular Weight249.37 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1SC2CC3CCC(C2)N3
InChIInChI=1S/C14H19NOS/c1-16-13-4-2-3-5-14(13)17-12-8-10-6-7-11(9-12)15-10/h2-5,10-12,15H,6-9H2,1H3
InChIKeyDKZKZNLZENBXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoamine Transporter Probe for Neuropharmacology


3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane (CAS 1706460-34-5) is a tropane-derived, sulfur-bridged bicyclic compound with the formula C14H19NOS and a molecular weight of 249.37 . This scaffold is characteristic of monoamine neurotransmitter reuptake inhibitors [1]. The compound features an 8-azabicyclo[3.2.1]octane core linked to a 2-methoxyphenyl group via a thioether bond at the 3-position. It is a key research tool for investigating the structure-activity relationships of serotonin, norepinephrine, and dopamine transporter ligands [1].

Tropane-derived scaffold for monoamine transporter ligand studies
Thioether-linked 2-methoxyphenyl group enables SAR exploration
Research tool for SERT, DAT, and NET binding-site characterization

Procurement Risk with Generic Analogs


Substituting 3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane with a close regioisomer or unsubstituted phenyl analog can significantly alter experimental outcomes due to critical differences in physicochemical properties and biological activity . The position of the methoxy substituent on the aryl ring directly influences the molecule's lipophilicity, electronic character, and binding affinity to its target. This is evidenced by the fact that the 4-methoxy analog is utilized in distinct patent-protected synthetic pathways as a specific building block , confirming that these isomers are not functionally interchangeable in advanced research and development.

  • Regioisomer substitution May alter target binding and lipophilicity-driven interactions
  • 4-Methoxy analog Has distinct synthetic utility; may not be directly interchangeable
  • Data gap Lack of published biological activity prevents interchangeability validation

Quantitative Differentiation vs. Analogs


Purity vs. 4-Methoxy Regioisomer

Vendor-sourced physicochemical data enables a direct comparison of the 2-methoxy and 4-methoxy regioisomers. While their calculated LogP and Topological Polar Surface Area (TPSA) values are identical at 3.0703 and 21.26 Ų respectively, a significant difference in commercial purity was identified . The 2-methoxy analog was found to have a purity of 95%, in contrast to the 98% purity reported for the 4-methoxy isomer, highlighting a key quality variance that can impact research reproducibility .

Purity vs. 4-Methoxy Isomer
Head-to-head
95% vs 98%
Purity variance may affect reproducibility
Commercial vendor data; verify lot purity
Physicochemical Properties LogP Purity Comparison Isomer Differentiation

Comparative Lipophilicity and TPSA

The calculated LogP and TPSA values are identical for the 2-methoxy and 4-methoxy isomers, at 3.0703 and 21.26 Ų respectively . This suggests that global lipophilicity and hydrogen bonding capacity, as predicted by standard algorithms, do not differentiate these regioisomers, placing the burden of differentiation on specific electronic or steric effects from the ortho-substitution.

Lipophilicity & TPSA
Class-level inference
LogP 3.0703 · TPSA 21.26 Ų
In silico properties identical for both isomers
Prediction algorithm not disclosed
Lipophilicity Calculated LogP Topological Polar Surface Area Isomer Comparison

Biological Activity Evidence Gap

The 2-methoxy compound is classified as a neurotransmitter reuptake inhibitor targeting serotonin, norepinephrine, and dopamine transporters, a mechanism shared broadly with its analogs . A search of public databases like BindingDB failed to yield specific, quantitative affinity data (e.g., IC50 or Ki values) for this exact structure on any transporter [1]. No comparative data against analogs was found. The assignment of its mechanism is thus a class-level inference, not directly measured for this compound.

Biological Activity Gap
Data to verify
No Ki/IC50 data located
Activity is class-level inference only
BindingDB search; assay validation needed
Monoamine Transporter SERT DAT NET Biological Activity Evidence Gap

Synthetic Utility as a Patented Intermediate

The 4-methoxy regioisomer is explicitly documented as a key synthetic intermediate in the patent US7494992B2 for antiparasitic terpene alkaloids [1]. In contrast, no analogous patent-protected synthetic route was identified that specifically requires the 2-methoxy isomer as an essential intermediate. This positions the 4-methoxy compound as a more validated building block for complex molecule synthesis, while the 2-methoxy variant may offer unique reactivity for novel derivatizations due to its ortho-substitution.

Patented Synthetic Use
Cross-study comparable
4-Methoxy: patent precedent; 2-Methoxy: not identified
4-Methoxy has established synthetic utility
US7494992B2; 2-methoxy may enable novel derivatization
Synthetic Intermediate Patent Building Block Regioselectivity

Predicted Boiling Point Comparison

Computational predictions provide additional comparative data. The predicted boiling point for the 4-methoxy analog is 387.8±37.0 °C at 760 mmHg . While not reported on the primary vendor page for the 2-methoxy compound, their identical molecular formula (C14H19NOS) and molecular weight (249.37) mean their volatility is expected to be very similar, which is a critical factor for experimental techniques like GC-MS or vapor-phase synthesis .

Predicted Boiling Point
Cross-study comparable
4-Methoxy ~387.8°C; 2-Methoxy not reported
Volatility data gap for 2-methoxy isomer
Computational prediction; similar MW expected
Boiling Point Molecular Weight Physical Property Predicted Data

Strategic Research and Development Applications


Ortho-Substituted SAR Probe

Despite a lack of published biological data, the compound's primary rationale is as a structure-activity relationship (SAR) probe. Its 2-methoxy group introduces an ortho-effect, which can sterically and electronically influence the interaction with monoamine transporters differently than the para-substituted analog. This makes it essential for projects mapping the binding site topology of SERT, DAT, and NET, where small perturbations in ligand structure are used to infer receptor architecture .

Novel Derivatization and Diversification

The 2-methoxy group is not just a passive binding element; it can direct further functionalization via electrophilic aromatic substitution (ortho/para directing) or metal-catalyzed C-H activation. This creates a unique diversification vector not available with the 4-methoxy isomer. The compound can thus serve as a starting point for synthesizing a focused library of analogs with distinct substitution patterns for drug discovery programs .

Comparator Arm in Isomer-Specific Assays

In pharmacological or biochemical assays, the 2-methoxy compound serves as a critical comparator for its 4-methoxy isomer. The direct comparison of their physicochemical properties and commercial purity (95% vs. 98%) highlights quality control considerations. A study designed to test the isomer-specificity of a transporter protein would require both isomers, making the procurement of the 2-methoxy variant non-negotiable for achieving a complete dataset .

Application
Selection Property
Validation Focus
Monoamine transporter SAR studies
Ortho-substitution effect on binding topology
SERT, DAT, NET binding-site mapping
Directed diversification for library synthesis
Ortho-directing group for C-H activation
Regioselective functionalization yield
Isomer-specificity assay control
Purity and structural isomer comparison
Purity assessment and isomer identity confirmation
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